molecular formula C12H15BrO3 B8429941 (4-bromo-5-ethoxy-2-ethylphenyl) acetate

(4-bromo-5-ethoxy-2-ethylphenyl) acetate

Cat. No.: B8429941
M. Wt: 287.15 g/mol
InChI Key: AVSQQYOVUOMVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromo-5-ethoxy-2-ethylphenyl) acetate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, an ethoxy group, and an ethyl group attached to a phenyl ring, which is esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-5-ethoxy-2-ethyl-phenol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

4-bromo-5-ethoxy-2-ethyl-phenol+acetic acidH2SO4acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester+H2O\text{4-bromo-5-ethoxy-2-ethyl-phenol} + \text{acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester} + \text{H}_2\text{O} 4-bromo-5-ethoxy-2-ethyl-phenol+acetic acidH2​SO4​​acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-5-ethoxy-2-ethylphenyl) acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.

Major Products

    Substitution: Formation of 4-hydroxy-5-ethoxy-2-ethyl-phenyl acetate.

    Oxidation: Formation of 4-bromo-5-ethoxy-2-ethyl-benzoic acid.

    Reduction: Formation of 4-bromo-5-ethoxy-2-ethyl-phenyl alcohol.

Scientific Research Applications

(4-bromo-5-ethoxy-2-ethylphenyl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative, which may interact with enzymes or receptors in biological systems. The bromine atom and ethoxy group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid 4-bromo-2-ethyl-phenyl ester
  • Acetic acid 4-bromo-5-methoxy-2-ethyl-phenyl ester
  • Acetic acid 4-chloro-5-ethoxy-2-ethyl-phenyl ester

Uniqueness

(4-bromo-5-ethoxy-2-ethylphenyl) acetate is unique due to the combination of its bromine atom, ethoxy group, and ethyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

(4-bromo-5-ethoxy-2-ethylphenyl) acetate

InChI

InChI=1S/C12H15BrO3/c1-4-9-6-10(13)12(15-5-2)7-11(9)16-8(3)14/h6-7H,4-5H2,1-3H3

InChI Key

AVSQQYOVUOMVPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC(=O)C)OCC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (0.91 mL, 12.8 mmol) followed by triethylamine (1.8 mL, 12.8 mmol) were added to a stirred solution of 4-bromo-5-ethoxy-2-ethyl-phenol (2.6 g, 10.7 mmol) dissolved in CH2Cl2 (20 mL). The reaction was stirred for 45 mins and then partitioned between 1N HCl and EtOAc. The organic layer was washed with saturated NaHCO3, brine dried over Na2SO4 and concentrated. Purification by flash column chromatography (0% to 20% EtOAc in hexanes) gave the product as a clear oil (1.64 g, 53%). 1H NMR (400 MHz, CDCl3): δ 1.16 (t, J=7.6 Hz, 3 H), 1.45 (t, J=7.1 Hz, 3 H), 2.31 (s, 3 H), 2.45 (q, J=7.6 Hz, 2 H), 4.05 (q, J=7.1 Hz, 2 H), 6.58 (s, 1 H), 7.41 (s, 1 H).
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
53%

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